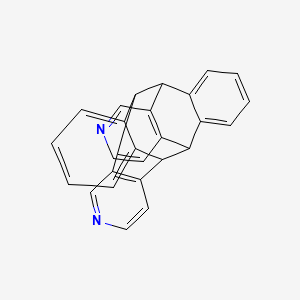

Benzo(g)isoquinoline dimer

Description

Benzo[g]isoquinoline dimer (CAS: 80811-66-1; molecular weight: 269.54 g/mol) is a bicyclic aromatic heterocycle comprising two fused benzene rings and a pyridine ring, with a dimeric structure formed via covalent linkage between two Benzo[g]isoquinoline units . Its synthesis and reactivity have been explored in contexts such as nitration, where nitro groups preferentially occupy the meso position (C5) and phenylene ring under mild conditions (0–5°C) . This compound’s extended π-conjugation system and nitrogen-rich architecture make it a candidate for applications in materials science and medicinal chemistry, though its biological activity remains less characterized compared to related derivatives.

Properties

CAS No. |

80811-66-1 |

|---|---|

Molecular Formula |

C26H18N2 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

5,14-diazaheptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-3(8),4,6,11(16),12,14,17,19,21,23,25,27-dodecaene |

InChI |

InChI=1S/C26H18N2/c1-3-7-17-15(5-1)23-19-9-11-27-13-21(19)25(17)26-18-8-4-2-6-16(18)24(23)20-10-12-28-14-22(20)26/h1-14,23-26H |

InChI Key |

ACMQEIHJCHAYKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=C3C=NC=C6)C7=C4C=NC=C7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzo(g)isoquinoline dimer typically involves the use of aryne intermediates. One efficient method is based on an aza Diels–Alder reaction with 1,2,4-triazines as dienes and aryne intermediates acting as dienophiles. This reaction is carried out in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . The corresponding arynes are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzo(g)isoquinoline dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atom in the aromatic core, which affects the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in the reactions of benzo(g)isoquinoline dimer include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenated compounds and catalysts such as palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce various hydro derivatives .

Scientific Research Applications

Benzo(g)isoquinoline dimer has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo(g)isoquinoline dimer involves its interaction with molecular targets and pathways within cells. The nitrogen atom in the aromatic core plays a crucial role in these interactions, affecting the compound’s binding affinity and reactivity . The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Benzo[g]isoquinoline Derivatives

- Benz[g]isoquinoline-5,10-dione: A ketone-functionalized derivative (CAS: 46492-08-4) with a molecular weight of 209.20 g/mol. Unlike the dimer, it lacks nitrogen bridges and exhibits distinct reactivity, such as participation in cyclen-based ligand synthesis for europium(III) complexes .

- 6,9-Bis[(2-aminoethyl)amino]benz[g]isoquinoline-5,10-dione (Pixantrone): A therapeutically relevant derivative (CAS: 144510-96-3) with aminoethyl substituents, demonstrating antitumor activity. Its planar structure enhances DNA intercalation, a feature absent in the parent dimer .

Benzo-Fused Isoquinoline Analogues

- Benzo[h]isoquinoline: Utilized in cyclen-based ligands for Eu³⁺ complexes, this compound exhibits two-photon luminescence and stability at physiological pH. Its synthesis involves stereoelectronically controlled substitutions on a tetraazacyclododecane scaffold .

- Benzo[4,5]imidazo[2,1-a]isoquinoline: A fused heterocycle synthesized via metal-catalyzed protocols (e.g., Pd/Cu). Its benzimidazole moiety enhances rigidity, but metal residues necessitate rigorous purification for biomedical use .

Monomeric Isoquinoline Systems

- Isoquinoline (C₉H₇N): The simplest analogue (CAS: 119-65-3) lacks fused benzene rings, resulting in lower molecular weight (129.16 g/mol). It serves as a precursor for alkaloids (e.g., morphine) and exhibits solvent-dependent fluorescence, which is quenched in polar media .

Physicochemical and Functional Properties

Electronic and Optical Behavior

- Fluorescence: Protonation of isoquinoline derivatives (e.g., benzo[h]quinoline) enhances fluorescence intensity due to excited-state proton transfer (ESPT). However, the dimer’s extended conjugation may reduce ESPT efficiency compared to monomers .

- Luminescence: Benzo[h]isoquinoline-based Eu³⁺ complexes exhibit long-lived emission (>1 ms) and two-photon excitation, advantageous for bioimaging.

Reactivity and Stability

- Nitration: Benzo[g]isoquinoline dimer undergoes regioselective nitration at C5 and phenylene positions, whereas benzo[4,5]imidazo[2,1-a]isoquinoline derivatives are more resistant due to electron-withdrawing imidazole groups .

- pH Stability: Cyclen-based benzo[h]isoquinoline ligands maintain structural integrity at physiological pH, a trait critical for in vivo applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.